molecular formula C10H13B B3034126 1-Bromo-3-isobutylbenzene CAS No. 139155-55-8

1-Bromo-3-isobutylbenzene

Cat. No.: B3034126
CAS No.: 139155-55-8
M. Wt: 213.11 g/mol
InChI Key: YSJTXBKDIUSLGN-UHFFFAOYSA-N
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Description

1-Bromo-3-isobutylbenzene (1-BIB) is an organic compound with the molecular formula C9H11Br. It is a colorless liquid, with a sweet, pungent odor. 1-BIB is an important intermediate for the production of pharmaceuticals, fragrances, and other chemicals. It is also used in the synthesis of various organic compounds, including dyes, pigments, and pesticides.

Scientific Research Applications

X-Ray Diffraction and Computational Analysis

1-Bromo-3-isobutylbenzene, along with its isomorphous compounds, has been a subject of interest in the field of X-ray diffraction and computational chemistry. The compound's anisotropic displacement parameters were explored through both experimental X-ray diffraction and computational methods. This research offers insights into the challenges and discrepancies between theoretical and experimental approaches in crystallography (Mroz, Wang, Englert, & Dronskowski, 2020).

Organic Synthesis and Chemical Reactions

In organic chemistry, this compound plays a role as an intermediate in various synthetic pathways. Studies have shown its involvement in the preparation of other complex molecules, highlighting its significance in organic synthesis. For example, it was used in the synthesis of cyclohexa-1,2,4-triene from 1-bromocyclohexa-1,4-diene, demonstrating its utility in creating reactive intermediates for further chemical transformations (Christl & Groetsch, 2000).

Spectroscopy and Molecular Structure Analysis

The compound has been extensively studied in the context of vibration spectroscopy and molecular structure analysis. Research focusing on its Raman and infrared spectra in various states (gaseous, liquid, glassy, crystalline) has provided valuable information on the normal vibration frequencies and rotational isomerism of similar haloalkane molecules. These studies are crucial for understanding the fundamental properties and behavior of haloalkanes at the molecular level (Ogawa et al., 1978).

Thermochemistry and Physical Properties

This compound has also been a subject in the study of thermochemistry, particularly in the context of halogen-substituted methylbenzenes. Research in this area has focused on experimental measurements of vapor pressures, vaporization, fusion, and sublimation enthalpies, which are critical for understanding the physical properties and chemical behavior of these compounds (Verevkin et al., 2015).

Safety and Hazards

1-Bromo-3-isobutylbenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with risks such as skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity . Safety precautions include avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

Future Directions

The future directions in the study and application of 1-Bromo-3-isobutylbenzene could involve exploring its potential uses in various chemical reactions, particularly those involving electrophilic aromatic substitution . Additionally, research could focus on improving the synthesis methods for this compound to increase yield and efficiency .

Properties

IUPAC Name

1-bromo-3-(2-methylpropyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7-8H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJTXBKDIUSLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 3-isobutylphenylamine (3.80 g) in 48% hydrobromic acid (10 ml) was added aqueous sodium nitrite (2.11 g, 2 ml) below 10° C. over 20 minutes. The reaction mixture was added to a solution of cuprous bromide (7.3 g) in 48% hydrobromic acid (5 ml) at 25° C. After stirred at 25° C. for 1 hour, the mixture was extracted with hexane two times. The extracts were combined, washed with water and brine, and dried over magnesium sulfate. After evaporation of the solvent, the residue was chromatographed on silica gel (150 g) eluting with hexane to give 1-bromo-3-isobutylbenzene (2.61 g) as a colorless oil.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous bromide
Quantity
7.3 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1-iodo-3-bromobenzene (6.0 g, 21.2 mmol) in 100 mL of benzene at room temperature under argon, 1.2 g (1.06 mmol) of tetrakis(triphenylphosphine)palladium(0) was added and to this mixture a 2M solution in tetrahydrofuran of isobutyl magnesium bromide (10.6 mL) was added dropwise over 15 minutes. The mixture was stirred 2 hours, diluted with 100 mL of water, the organic layer was separated and the aqueous layer was extracted with 2×100 mL of ether. The combined organic extracts were dried and evaporated to provide 4.3 g of a colorless liquid, which upon distillation in vacuo provided 1.95 g (43%) of compound A as a colorless liquid; b.p. 124°-125° C. (15-20 mm).
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
isobutyl magnesium bromide
Quantity
10.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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